molecular formula C12H17NO B572379 2-(2-Methyl-cyclopropylmethoxy)-benzylamine CAS No. 1211594-03-4

2-(2-Methyl-cyclopropylmethoxy)-benzylamine

Cat. No.: B572379
CAS No.: 1211594-03-4
M. Wt: 191.274
InChI Key: STMKZJKNRKSYCX-UHFFFAOYSA-N
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Description

2-(2-Methyl-cyclopropylmethoxy)-benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-(2-methyl-cyclopropylmethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-cyclopropylmethoxy)-benzylamine typically involves the following steps:

    Formation of 2-Methyl-cyclopropylmethanol: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Etherification: The 2-Methyl-cyclopropylmethanol is then reacted with benzyl chloride in the presence of a base like sodium hydride to form 2-(2-Methyl-cyclopropylmethoxy)-benzyl chloride.

    Amination: Finally, the 2-(2-Methyl-cyclopropylmethoxy)-benzyl chloride is treated with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-cyclopropylmethoxy)-benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The benzylamine moiety can be reduced to form the corresponding alkylamine.

    Substitution: The benzylamine can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

2-(2-Methyl-cyclopropylmethoxy)-benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-cyclopropylmethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-benzylamine
  • 2-(2-Ethyl-cyclopropylmethoxy)-benzylamine
  • 2-(2-Methyl-cyclopropylmethoxy)-phenethylamine

Uniqueness

2-(2-Methyl-cyclopropylmethoxy)-benzylamine is unique due to the presence of the 2-methyl-cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(2-methylcyclopropyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-11(9)8-14-12-5-3-2-4-10(12)7-13/h2-5,9,11H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKZJKNRKSYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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